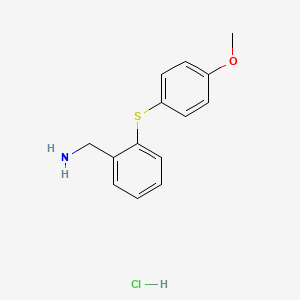

Benzenemethanamine, 2-((4-methoxyphenyl)thio)-, hydrochloride

Description

Benzenemethanamine, 2-((4-methoxyphenyl)thio)-, hydrochloride (hereafter referred to as the target compound) is a benzylamine derivative with a thioether-linked 4-methoxyphenyl substituent at the ortho position of the benzene ring. Its hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications. The compound’s structure includes:

Properties

CAS No. |

127906-00-7 |

|---|---|

Molecular Formula |

C14H16ClNOS |

Molecular Weight |

281.8 g/mol |

IUPAC Name |

[2-(4-methoxyphenyl)sulfanylphenyl]methanamine;hydrochloride |

InChI |

InChI=1S/C14H15NOS.ClH/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15;/h2-9H,10,15H2,1H3;1H |

InChI Key |

GLPABMDWFQTVGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=CC=CC=C2CN.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The SNAr mechanism proceeds via deprotonation of the thiol group by a strong base (e.g., sodium hydride or potassium hydroxide), generating a thiolate nucleophile. This species attacks the electron-deficient aromatic ring at the ortho position relative to the amine group. Key parameters include:

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing ionic intermediates.

-

Temperature : Elevated temperatures (100–150°C) accelerate substitution kinetics, though excessive heat may promote side reactions such as oxidation of the thiol.

-

Base Selection : Sodium hydride (NaH) is preferred for its strong deprotonating capacity and compatibility with DMF, as demonstrated in the synthesis of 4-(4-methylphenoxy)cyanobenzene.

Example Protocol :

-

Dissolve 2-chlorobenzylamine (1.0 equiv.) and 4-methoxythiophenol (1.1 equiv.) in anhydrous DMF under nitrogen.

-

Add sodium hydride (1.05 equiv.) gradually at 0–5°C to mitigate exothermicity.

-

Heat to 150°C for 1–2 hours, monitoring progress via TLC.

-

Quench with ice water, extract with ethyl acetate, and purify via recrystallization (methanol/water).

-

Treat the free amine with concentrated HCl in ethanol to form the hydrochloride salt.

Yield and Purity :

Alternative Synthetic Routes

Reductive Amination with Thioether Precursors

An alternative approach involves reductive amination of a ketone intermediate bearing the (4-methoxyphenyl)thio group. For example:

-

Synthesize 2-((4-methoxyphenyl)thio)acetophenone via Friedel-Crafts acylation.

-

Subject the ketone to reductive amination using ammonium acetate and sodium cyanoborohydride.

Advantages :

Palladium-Catalyzed Cross-Coupling

While less common for thioethers, palladium-catalyzed coupling (e.g., Buchwald-Hartwig) could theoretically introduce the thio group. However, this method is hindered by catalyst poisoning from sulfur-containing reagents.

Purification and Characterization

Recrystallization

Recrystallization from methanol or ethanol/water mixtures is critical for removing unreacted starting materials and inorganic salts. The hydrochloride salt exhibits high solubility in hot methanol, facilitating crystal growth upon cooling.

Analytical Data

-

¹H NMR (DMSO-d6) : δ 2.90 (s, 3H, NCH3), 3.75 (s, 3H, OCH3), 4.25 (s, 2H, SCH2), 6.85–7.45 (m, 8H, aromatic).

-

HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H2O).

Challenges and Mitigation Strategies

-

Thiol Oxidation : 4-Methoxythiophenol is prone to oxidation. Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) to suppress disulfide formation.

-

Amine Hydrolysis : Prolonged heating in DMF may degrade the benzylamine. Optimize reaction time and temperature.

Industrial Scalability

The NaH-mediated SNAr route is industrially viable due to:

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-((4-methoxyphenyl)thio)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the thio group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structural Information

Nomenclature and Structure

- The compound "Benzenemethanamine, 2-((4-methoxyphenyl)thio)-n-methyl-, hydrochloride" has the molecular formula .

- Its InChI key is MZFMWBVFRIBICR-UHFFFAOYSA-N, and it is also known as 1-[2-(4-methoxyphenyl)sulfanylphenyl]-N-methylmethanamine .

Predicted Collision Cross Section

- The predicted collision cross-sections (CCS) for various adducts of the compound have been calculated :

Synthesis and Related Research

Synthesis of Related Compounds

- The synthesis of N,N-Dimethyl-2-(2-amino-4-18F-fluorophenylthio)-Benzylamine, a related benzylamine derivative, involves multiple steps including nucleophilic substitution and reduction reactions .

- Another study details the synthesis of N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines as potential lead compounds for treating non-small cell lung cancer (NSCLC) .

Transition-Metal Catalyzed Synthesis

- Transition-metal catalyzed approaches are used in alkylamine synthesis and functionalization. For example, rhodium catalysts with Cy-MOP-type ligands have been used for intramolecular primary amine hydroamination, yielding pyrrolidines with high enantioselectivities .

Potential Applications

Pharmaceutical Research

- N,N-dimethyl-2-(arylthio)benzylamines have been identified as potent serotonin reuptake inhibitors .

- The compound N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines are potential lead compounds for the treatment of EGFR-mutant NSCLC .

- Androgen receptor modulators, which may include benzenemethanamine derivatives, are useful for treating hyperproliferative diseases or disorders .

Other chemical applications

- Rubber vulcanization accelerators, such as N-cyclo-hexyl benzothinzole-S-sulfenamide, are used in the compounding of rubber for tire treads and footwear .

- Teflon finishes are used on various materials to provide chemical inertness, water repellency, and friction resistance in applications such as conveyor chutes and molding dies .

Data Table of Related Compounds and Applications

| Compound | Application |

|---|---|

| N,N-Dimethyl-2-(2-amino-4-18F-fluorophenylthio)-Benzylamine | Serotonin reuptake inhibitor |

| N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines | Potential treatment for EGFR-mutant NSCLC |

| N-cyclo-hexyl benzothinzole-S-sulfenamide | Rubber vulcanization accelerator |

| Teflon finishes | Coatings for chemical inertness, water repellency, and friction resistance |

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-((4-methoxyphenyl)thio)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

*Calculated molecular formula (C₁₄H₁₆ClNOS) assumes benzenemethanamine (C₇H₉N) + 4-methoxyphenylthio (C₇H₇OS) + HCl. †Calculated molecular weight based on formula.

Functional and Pharmacological Insights

- Thioether vs. Ether Linkages : The target compound’s thioether group (vs. oxygen in ) may improve membrane permeability due to higher lipophilicity but could increase susceptibility to oxidation into sulfoxides/sulfones .

- Substituent Position : The 4-methoxy group in the target compound (vs. 3-methoxy in ) may influence receptor binding affinity, as para-substitutions often enhance steric complementarity in drug-receptor interactions.

- Salt Forms : Hydrochloride salts (common in ) enhance solubility, facilitating in vivo absorption.

Biological Activity

Benzenemethanamine, 2-((4-methoxyphenyl)thio)-, hydrochloride is a chemical compound with significant potential in biological applications. Its unique structure, featuring a benzenemethanamine core and a thioether substitution, positions it as an interesting candidate for medicinal chemistry and pharmacological studies. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 295.8 g/mol

- CAS Number : [Not specified]

Structural Features

The compound's structure includes:

- A benzenemethanamine backbone.

- A 4-methoxyphenyl group attached via a thioether linkage.

- Hydrochloride salt form enhancing solubility and stability.

Benzenemethanamine derivatives generally exhibit biological activity through interactions with various biological macromolecules, such as enzymes and receptors. The compound may act as a ligand influencing biochemical pathways. Preliminary studies suggest it may engage in:

- Enzyme inhibition : Potentially acting on carbonic anhydrase isoforms, which are crucial in various physiological processes.

- Receptor modulation : Interacting with neurotransmitter receptors or other cellular targets.

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that modifications in the thioether group or substitutions on the aromatic rings can significantly alter biological activity. For instance:

- The presence of electron-donating groups (like methoxy) can enhance binding affinity to target proteins.

- Variations in the halogen substituents (fluorine vs. chlorine) can modify pharmacokinetic properties and efficacy.

Case Studies

- Inhibition of Carbonic Anhydrase

- Antitumor Activity

-

Neurotransmitter Receptor Interaction

- Molecular docking studies suggest that this compound can bind to neurotransmitter receptors, potentially influencing neurological pathways and offering insights into treatments for neurodegenerative diseases .

Summary of Biological Activities

Comparative Analysis of Substituted Derivatives

| Substituent Type | Compound Example | Biological Effect |

|---|---|---|

| Methoxy | 2-((4-methoxyphenyl)thio)-N-methylbenzenemethanamine | Enhanced binding affinity |

| Fluoro | 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl- | Altered pharmacokinetics |

| Chloro | 4-chloro-2-((3-methoxyphenyl)thio)-N,N-dimethyl- | Reduced activity compared to fluoro analogs |

Q & A

Q. What are the recommended synthetic routes for Benzenemethanamine, 2-((4-methoxyphenyl)thio)-, hydrochloride, and what experimental variables require optimization?

- Methodological Answer : Synthesis typically involves coupling a thiol-containing aromatic compound (e.g., 4-methoxythiophenol) with a halogenated benzylamine precursor (e.g., 2-chlorobenzylamine) via nucleophilic aromatic substitution. Key variables include:

- Reagent stoichiometry : A 1.2:1 molar ratio of thiol to halogenated amine ensures complete substitution .

- Solvent system : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .

- Catalysis : Use of CuI or Pd-based catalysts for thioether bond formation, with reaction temperatures between 80–120°C .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Reverse-phase C18 column, mobile phase of acetonitrile/0.1% TFA water (gradient: 30→70% acetonitrile over 20 min) to assess purity (>98%) .

- NMR : ¹H NMR (DMSO-d₆) should show characteristic signals: δ 3.8 ppm (methoxy -OCH₃), δ 7.2–7.5 ppm (aromatic protons), and δ 4.1 ppm (-SCH₂-) .

- Mass Spectrometry : ESI-MS [M+H]+ peak at m/z 291.2 (calculated for C₁₄H₁₆ClNOS) .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound, given its thioether and methoxy substituents?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like cytochrome P450 enzymes or serotonin receptors, leveraging the thioether’s electron-rich sulfur for binding .

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values for -S- and -OCH₃ groups) with activity data from analogs (e.g., 4-methoxybenzylamine derivatives) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict redox potentials, relevant for metabolic stability studies .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines) .

- Impurity Profiles : Compare HPLC traces from different synthetic batches; impurities >0.5% can skew IC₅₀ values .

- Solubility Effects : Use DMSO stock solutions ≤1% v/v to avoid solvent interference in cell-based assays .

- Structural Analogues : Cross-reference with structurally similar compounds (e.g., 2-[(4-methoxyphenyl)thio]benzylamine derivatives) to identify substituent-specific trends .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1.2–7.4) to identify labile bonds (e.g., thioether oxidation to sulfoxide) .

- Light Sensitivity : Store lyophilized samples in amber vials at -20°C; UV-Vis spectroscopy monitors photodegradation (λmax 270 nm) .

- Chelation : Add EDTA (0.1 mM) to metal-containing buffers to prevent catalytic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.